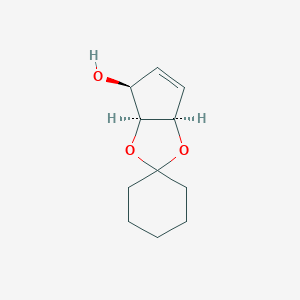

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal (1S,2S,3R-THCPK) is a cyclic ketal compound that has been extensively studied for its potential applications in a variety of fields, including medicine, materials science, and biochemistry. In particular, 1S,2S,3R-THCPK has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This property makes it a potential therapeutic agent for the treatment of a wide range of inflammatory diseases. Furthermore, 1S,2S,3R-THCPK has been found to have interesting properties in materials science and biochemistry, with potential applications in the production of polymers and other materials.

Aplicaciones Científicas De Investigación

Mechanistic Studies in Organic Synthesis

Studies have focused on understanding the mechanism of diastereoselective cyclopropanation using homochiral ketals, including derivatives of cyclohexen-1-one. These studies have shown how the cyclohexene ring conformation influences diastereoselectivity in cyclopropanation reactions, particularly in relation to reagent chelation and the effective transfer of methylene groups (Mash & Hemperly, 1990).

Development of Synthetic Methods

Recent advances have highlighted the use of cyclopropenone 1,3-propanediol ketal as a versatile building block for various C3 and dioxaspiro units, especially in strained hydrocarbon applications. Updated synthesis methods have been developed to reduce solvent toxicity and provide safer production methodologies (Mulks et al., 2020).

Cyclopropanation in Organic Chemistry

Research has been conducted on the cyclopropanation of α,β-unsaturated ketals, providing valuable insights into the generality and predictability of this process across various cycloalken-1-one ketals. This research highlights the utility of these ketals in synthesizing diastereomeric cyclopropanes with high yield and predictability (Mash & Nelson, 1987).

Ring-Opening Reactions

The ring-opening reactions of donor-acceptor cyclopropanes with cyclic ketals have been explored, demonstrating the efficiency of such reactions in producing functionalized alkylene glycol diethers and dithiol diethers under mild conditions (Zhang et al., 2020).

Enzymatic Reactions in Organic Chemistry

A study on enzymes responsible for [4+2] cycloaddition and spiroketalization has revealed their role in controlling product stereochemistry and rate enhancement. These enzymes show convergent evolution for these activities, offering insights into enzymatic reaction mechanisms and catalyst design (Zheng et al., 2016).

Propiedades

IUPAC Name |

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRUPQDMJWTJJ-AEJSXWLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452562 |

Source

|

| Record name | FT-0675562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |

CAS RN |

134677-23-9 |

Source

|

| Record name | FT-0675562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.